molecular formula C12H11NO2S B12874767 (4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one

(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one

Cat. No.: B12874767
M. Wt: 233.29 g/mol
InChI Key: YSZDFMNJUZSCFG-XFFZJAGNSA-N
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Description

(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methyl group and a sulfanylmethylidene group attached to the oxazole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methylbenzenethiol with 3-methyl-1,2-oxazol-5-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding dihydro derivatives.

    Substitution: The methyl group and the sulfanylmethylidene group can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃) can be used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the oxazole ring.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one lies in its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one

InChI

InChI=1S/C12H11NO2S/c1-8-3-5-10(6-4-8)16-7-11-9(2)13-15-12(11)14/h3-7H,1-2H3/b11-7-

InChI Key

YSZDFMNJUZSCFG-XFFZJAGNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S/C=C\2/C(=NOC2=O)C

Canonical SMILES

CC1=CC=C(C=C1)SC=C2C(=NOC2=O)C

Origin of Product

United States

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